molecular formula C18H21ClN2O B12616449 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine CAS No. 919119-27-0

1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine

Cat. No.: B12616449
CAS No.: 919119-27-0
M. Wt: 316.8 g/mol
InChI Key: JZDMRXWNKQYQNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with 2-bromobenzyl bromide to form 2-(4-chlorophenoxy)benzyl bromide. This intermediate is then reacted with piperidin-3-amine under basic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine, also known as N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine, is a compound with significant potential in medicinal chemistry. Its molecular formula is C18H21ClN2O, and it has a molecular weight of approximately 316.8 g/mol. This compound features a piperidine ring that is substituted with a chlorophenoxy group, which contributes to its unique biological activities and interactions within biological systems.

Research indicates that this compound may interact with specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its effects on various signaling pathways associated with cell growth and apoptosis. Ongoing studies aim to clarify these interactions, which could lead to novel therapeutic applications.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these bacteria range from 31.25 to 62.5 µg/mL, indicating its potential as an antimicrobial agent .

Neuropharmacological Effects

This compound may also have neuropharmacological implications. Compounds with similar structures have been studied for their effects on dopamine receptors, particularly the D3 receptor, which is involved in neuropsychiatric disorders. The ability of this compound to selectively engage with dopamine receptors could position it as a candidate for treating conditions like schizophrenia or Parkinson’s disease .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Attributes
N-phenylpiperidin-4-aminePiperidine ring with a phenyl substitutionLacks chlorophenoxy group
1-N-Boc-4-(Phenylamino)piperidinePiperidine ring with a Boc protecting groupDifferent functionalization
NorfentanylPiperidine structure with an acetamide groupOpioid receptor activity
This compound Piperidine ring with chlorophenoxy groupPotential antimicrobial and neuropharmacological activity

This comparative analysis highlights how the presence of the chlorophenoxy group in this compound may enhance its therapeutic efficacy compared to structurally similar compounds.

Case Studies and Research Findings

Several case studies have documented the biological activity of piperidine derivatives, emphasizing their therapeutic potential:

  • Antimicrobial Studies : A study conducted by Narayana et al. demonstrated the antimicrobial efficacy of various piperidine derivatives against standard bacterial strains, establishing a framework for further exploration of related compounds like this compound .
  • Neuropharmacological Research : Research on dopamine receptor agonists has shown that compounds targeting D3 receptors can significantly influence neurodegenerative processes, suggesting that similar mechanisms may be applicable to our compound .
  • Antiviral Activity : The antiviral screening of piperidine derivatives against HIV and other viruses suggests that structural modifications can lead to enhanced efficacy, hinting at possible applications for this compound in viral therapeutics .

Properties

CAS No.

919119-27-0

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

1-[[2-(4-chlorophenoxy)phenyl]methyl]piperidin-3-amine

InChI

InChI=1S/C18H21ClN2O/c19-15-7-9-17(10-8-15)22-18-6-2-1-4-14(18)12-21-11-3-5-16(20)13-21/h1-2,4,6-10,16H,3,5,11-13,20H2

InChI Key

JZDMRXWNKQYQNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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